molecular formula C19H30N4O2S B5656668 1-ethyl-4-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine

1-ethyl-4-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine

Cat. No. B5656668
M. Wt: 378.5 g/mol
InChI Key: KLVHWPKEWJRIJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to "1-ethyl-4-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine," involves multi-component reactions and cyclocondensation processes. For instance, Rajkumar et al. (2014) describe a synthesis method involving a four-component cyclo condensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4²⁻/Y2O3 as a catalyst in ethanol, showcasing a highly useful approach for synthesizing piperazine derivatives with potential antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1,4-disubstituted piperazines, has been analyzed through various spectroscopic methods. Chilmonczyk et al. (2005) conducted a study on chiral 1,4-disubstituted piperazines, highlighting the significance of structural and chromatographic parameters in understanding the molecular structure (Chilmonczyk et al., 2005).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic additions, cyclizations, and carbonylations. Ishii et al. (1997) discussed a novel carbonylation reaction at a C−H bond in the piperazine ring, demonstrating the complexity and potential transformations of these compounds (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility and crystalline structure, are crucial for their application and effectiveness. Faizi, Ahmad, and Golenya (2016) detailed the crystal structure of a piperazine derivative, providing insights into its conformation and dihedral angles, which are essential for understanding its physical properties (Faizi, Ahmad, & Golenya, 2016).

Chemical Properties Analysis

The chemical properties of piperazine compounds, including their stability and reactivity, are influenced by their molecular structure. Freeman, Davis, and Rochelle (2010) highlighted the resistance of aqueous piperazine solutions to thermal degradation and oxidation, an essential property for applications in carbon dioxide capture (Freeman, Davis, & Rochelle, 2010).

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2S/c1-3-21-10-12-22(13-11-21)18(24)5-4-16-6-8-23(9-7-16)19(25)17-14-26-15(2)20-17/h14,16H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVHWPKEWJRIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylpiperazin-1-yl)-3-[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]propan-1-one

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